molecular formula C12H5ClF6N2 B3039394 6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine CAS No. 1031928-92-3

6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine

Cat. No.: B3039394
CAS No.: 1031928-92-3
M. Wt: 326.62 g/mol
InChI Key: ANCOCQICNFECRS-UHFFFAOYSA-N
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Description

6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine is a chemical compound characterized by the presence of trifluoromethyl groups and a chloropyridazine core. This compound is notable for its unique structural features, which contribute to its diverse applications in various scientific fields. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl derivatives with chloropyridazine precursors. One common method includes the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the phenyl ring through radical or nucleophilic substitution reactions . The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and maintain the required reaction conditions. The scalability of these methods ensures the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include substituted pyridazines, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application, but common targets include kinases, proteases, and ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine is unique due to its combination of trifluoromethyl groups and a chloropyridazine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity profiles .

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF6N2/c13-10-2-1-9(20-21-10)6-3-7(11(14,15)16)5-8(4-6)12(17,18)19/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCOCQICNFECRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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